molecular formula C13H15BrCl2N2O4S B15132922 Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B15132922
M. Wt: 446.1 g/mol
InChI Key: FXEJMMHYMYFULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ester group

Properties

Molecular Formula

C13H15BrCl2N2O4S

Molecular Weight

446.1 g/mol

IUPAC Name

ethyl 4-(2-bromo-4,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C13H15BrCl2N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-11(16)10(15)7-9(12)14/h7-8H,2-6H2,1H3

InChI Key

FXEJMMHYMYFULQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can interact with receptor sites, modulating their activity. These interactions can affect various molecular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chloro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
  • Ethyl 4-(2-fluoro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
  • Ethyl 4-(2-iodo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and reactivity profiles, making it a valuable compound for research and development .

Q & A

Q. How can researchers optimize the multi-step synthesis of ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation, halogenation, and esterification steps. Key parameters include:
  • Coupling Reactions : Use anhydrous solvents (e.g., DMF, THF) and coupling agents (e.g., DCC, HATU) for sulfonylation of the piperazine core .
  • Halogenation : Bromination at the ortho position requires controlled temperature (0–5°C) and stoichiometric HBr to minimize side products .
  • Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradients) and recrystallization (ethanol/water) improve yield (>70%) and purity (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., sulfonyl group at C4, ethyl ester at C1). Aromatic protons in the 7.2–8.1 ppm range indicate bromo/dichloro substitution .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing conformational details (e.g., piperazine chair vs. boat conformations, dihedral angles between aromatic planes) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~494.6 g/mol) and isotopic patterns for bromine/chlorine .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Hydrophobic substituents (bromo/dichloro) reduce aqueous solubility, requiring co-solvents (e.g., PEG-400) .
  • Stability : Monitor via HPLC under physiological conditions (37°C, 24 hrs). Degradation products (e.g., ester hydrolysis) indicate susceptibility to esterases .

Advanced Research Questions

Q. What challenges arise in conformational analysis via X-ray crystallography?

  • Methodological Answer :
  • Puckering Analysis : Use Cremer-Pople parameters to quantify piperazine ring puckering. Displacement ellipsoids (30% probability) reveal weak intramolecular C–H⋯N/O interactions stabilizing conformers .
  • Twinned Data : SHELXL handles twinning (e.g., monoclinic P21_1/n space group) with HKLF5 format, refining Flack parameter to <0.1 for enantiopurity .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). The sulfonyl group hydrogen-bonds with Lys residues, while bromo/dichloro groups enhance hydrophobic binding .
  • Enzyme Assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorometric substrates. IC50_{50} values correlate with electron-withdrawing substituents .

Q. What computational methods validate experimental data for this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare theoretical vs. experimental IR spectra (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to predict aggregation tendencies and membrane permeability .

Q. How does the compound behave under thermal/chemical stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition >200°C correlates with ester group stability. Exothermic peaks in DSC indicate polymorph transitions .
  • Oxidative Stability : Expose to H2_2O2_2/Fe2+^{2+}. LC-MS identifies sulfone oxidation products (m/z +16) .

Q. What strategies identify pharmacological targets for this compound?

  • Methodological Answer :
  • Phage Display Libraries : Screen against human proteome microarrays to detect binding to kinases or GPCRs .
  • Transcriptomics : Treat cell lines (e.g., HeLa) and analyze RNA-seq data for pathway enrichment (e.g., apoptosis, DNA repair) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.